REACTION_CXSMILES
|
[CH:1]1[N:5]2[C:6]3[C:11]([NH:12][C:13](=[O:14])[C:4]2=[CH:3][CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3.[H-].[Na+].[Br:17][CH2:18][CH2:19][CH2:20][Cl:21]>CN(C=O)C.C(OCC)(=O)C>[Cl:21][CH2:20][CH2:19][CH2:18][N:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]2[CH:1]=[CH:2][CH:3]=[C:4]2[C:13]1=[O:14].[Br:17][CH2:18][CH2:19][CH2:20][N:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]2[CH:1]=[CH:2][CH:3]=[C:4]2[C:13]1=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C2N1C1=CC=CC=C1NC2=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
68.6 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
511.99 mg
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1C(C=2N(C3=CC=CC=C13)C=CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCN1C(C=2N(C3=CC=CC=C13)C=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |